5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine
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Overview
Description
5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrimido[5,4-e][1,2,4]triazines This compound is characterized by its unique structure, which includes a chloro substituent and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with ammonium acetate (NH4OAc) to form the desired pyrimido[5,4-e][1,2,4]triazine derivatives . Another approach includes the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ammonium acetate, dimethylformamide dimethyl acetal, and triethyl orthoformate . Reaction conditions typically involve heating and the use of solvents such as dioxane and water .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro substituent .
Scientific Research Applications
5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit enzymes or interact with nucleic acids, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine include other pyrimido[5,4-e][1,2,4]triazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro substituent and two methyl groups can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
91983-24-3 |
---|---|
Molecular Formula |
C7H8ClN5 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
5-chloro-1,3-dimethyl-2H-pyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C7H8ClN5/c1-4-11-5-6(8)9-3-10-7(5)13(2)12-4/h3H,1-2H3,(H,11,12) |
InChI Key |
SPMKYHHIJWWSKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=CN=C2Cl)N(N1)C |
Origin of Product |
United States |
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